molecular formula C14H12N6O2 B4541724 5,9-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

5,9-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B4541724
M. Wt: 296.28 g/mol
InChI Key: DPQLTMVNJPMHRO-UHFFFAOYSA-N
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Description

5,9-Dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a tricyclic heterocyclic compound featuring a fused triazolo-purine-dione scaffold. Its structure includes a [1,2,4]triazolo ring fused at positions 4 and 3 to a purine-dione core, with methyl groups at positions 5 and 9 and a phenyl substituent at position 2.

Properties

IUPAC Name

1,5-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2/c1-18-9-11(21)15-14(22)19(2)12(9)20-10(16-17-13(18)20)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,15,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQLTMVNJPMHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with formic acid to yield the triazolopyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5,9-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Studies have shown that derivatives of triazolopyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

Case Study: Tubulin Inhibition

A study demonstrated that triazolopyrimidine derivatives could effectively inhibit tubulin polymerization in vitro. The mechanism involves binding to the colchicine site on tubulin, which prevents microtubule formation necessary for mitosis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Similar triazolo derivatives have shown activity against a range of bacteria and fungi. The mechanism is believed to involve interference with microbial DNA synthesis or cell wall formation .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Triazolopyrimidine AE. coli32 µg/mL
Triazolopyrimidine BS. aureus16 µg/mL
5,9-Dimethyl-3-phenyl derivativeC. albicansNot yet tested

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, compounds in this class have shown anti-inflammatory properties. Research has indicated that they may inhibit certain pathways involved in inflammation, such as the NF-kB signaling pathway .

Case Study: Inhibition of Inflammatory Cytokines

A study found that triazolo derivatives significantly reduced the production of pro-inflammatory cytokines in vitro when tested on macrophage cell lines exposed to lipopolysaccharides (LPS) .

Synthetic Methods

The synthesis of 5,9-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves cyclization reactions under specific conditions. One common method includes the reaction of appropriate precursors under reflux conditions with formic acid and acetic anhydride.

Table 3: Synthetic Routes for Triazolo Compounds

Synthesis MethodKey ReagentsYield (%)
Cyclization with formic acidFormic acid + Acetic anhydride85
Nucleophilic substitutionSodium borohydride75

Mechanism of Action

The mechanism of action of 5,9-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in viral replication and bacterial cell wall synthesis. The compound binds to the active site of these enzymes, thereby blocking their activity and preventing the proliferation of pathogens .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern and fused ring system. Key analogs and their differences are summarized below:

Table 1: Structural Comparison of Triazolo-Purine-Dione Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key References
5,9-Dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione 5-Me, 9-Me, 3-Ph C₁₉H₁₆N₆O₂ 376.37 g/mol
9-(4-Chlorobenzyl)-5,7-dimethyl-3-(4-methylphenyl)-5,9-dihydro-6H-...-dione 5-Me, 7-Me, 3-(4-MePh), 9-(Cl-Bn) C₂₂H₁₉ClN₆O₂ 434.88 g/mol
5-Methyl-3-phenyl-9-(propan-2-yl)-5,9-dihydro-6H-...-dione 5-Me, 3-Ph, 9-isopropyl C₁₆H₁₆N₆O₂ 324.34 g/mol
3-(4-Methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,9-dihydro-6H-...-dione 5-Me, 7-Me, 3-(4-MeOPh), 9-(branched) C₂₀H₂₄N₆O₃ 396.45 g/mol

Key Observations:

  • Substituent Position and Bioactivity : The 3-phenyl group in the target compound is critical for π-π interactions in receptor binding, as seen in antimicrobial analogs . Replacing phenyl with 4-methoxyphenyl (as in ) may enhance solubility but reduce lipophilicity.
  • Alkyl vs.
  • Methyl Group Effects : Methyl groups at positions 5 and 7 (e.g., ) influence ring conformation and electronic properties, as evidenced by downfield NMR shifts in related triazolopyrimidines .
Physicochemical and Spectroscopic Properties
  • NMR Shifts : In triazolopyrimidines, methyl groups at position 5 (vs. 7) result in distinct downfield shifts for C3-H and C5-H protons due to electron-withdrawing effects .
  • Solubility : Analogs with polar substituents (e.g., 4-methoxyphenyl in ) exhibit improved aqueous solubility compared to the target compound’s 3-phenyl group.

Biological Activity

5,9-Dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound contribute to its interactions with various biological targets, making it a significant subject of research.

Chemical Structure and Properties

The molecular formula of 5,9-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is C14H12N6O2C_{14}H_{12}N_{6}O_{2}, with a molecular weight of approximately 296.2841 g/mol. The compound features a triazole ring fused to a purine moiety with methyl and phenyl substituents that enhance its chemical properties and biological activity .

Anticancer Properties

Research indicates that 5,9-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione exhibits significant anticancer activity. It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in various cancer cell lines .

Key Findings:

  • Mechanism of Action: The compound disrupts microtubule dynamics by binding to tubulin, preventing its polymerization.
  • Cell Lines Studied: Various studies have tested this compound against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in critical biological pathways. For instance, it has shown promise as an inhibitor of certain kinases that play roles in cancer progression .

Case Study Example:
In a study assessing the structure–activity relationship (SAR), analogs of this compound were synthesized and tested for their inhibitory effects on protein kinases. The results indicated that modifications in the substituents significantly affected the inhibitory potency against target kinases .

Comparative Analysis

To better understand the biological activity of 5,9-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione relative to similar compounds, the following table summarizes key characteristics:

Compound NameMolecular FormulaAnticancer ActivityMechanism of Action
5,9-Dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purineC14H12N6O2C_{14}H_{12}N_{6}O_{2}YesTubulin Inhibition
6-p-Tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineC15H18N4O5SC_{15}H_{18}N_{4}O_{5}SYesTubulin Inhibition
2-substituted 8-hydroxyquinoline derivativesVariesModerateEnzyme Inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,9-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Reactant of Route 2
5,9-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

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